molecular formula C20H16 B013559 7,12-Dimethylbenz[a]anthracene CAS No. 57-97-6

7,12-Dimethylbenz[a]anthracene

Cat. No. B013559
CAS RN: 57-97-6
M. Wt: 256.3 g/mol
InChI Key: ARSRBNBHOADGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of DMBA involves complex chemical processes that lead to the formation of its distinct polycyclic structure. Although specific synthesis details are not directly provided in the available literature, the research focuses on the molecular and structural elucidation post-synthesis, indicating the intricate nature of its chemical formation.

Molecular Structure Analysis

A study by Klein et al. (1987) presented a refined structure of DMBA, highlighting its electron density distribution and providing insights into its molecular geometry through X-ray diffraction data. This research emphasized the strain in the bay region due to steric overcrowding, indicating significant molecular distortions and electron-rich bonds in certain areas of the molecule, specifically around the methyl groups and bay region (Klein, Stevens, Zacharias, & Glusker, 1987).

Chemical Reactions and Properties

DMBA undergoes various chemical reactions, including the formation of endo-peroxides and interaction with DNA, as highlighted by the structural analysis of its adducts and the acid lability of hydrocarbon-deoxyribonucleoside linkages within DNA. This reactivity is significant for understanding its carcinogenic potential and interactions with biological molecules (Dipple, Moschel, Pigott, & Tondeur, 1985).

Physical Properties Analysis

The physical properties of DMBA, including its crystal structure and electron density distribution, provide insights into its reactivity and interaction patterns. The structural refinement reveals the molecule's high distortion and electron-rich nature, which are pivotal for understanding its physical behavior and interaction with other molecules (Klein et al., 1987).

Chemical Properties Analysis

DMBA's chemical properties, particularly its reactivity towards DNA and its transformation into carcinogenic metabolites, are of significant interest. Studies have shown that DMBA forms adducts with deoxyribonucleosides, indicating a direct interaction with DNA, which is crucial for understanding its mutagenic and carcinogenic potential (Dipple et al., 1985).

Scientific Research Applications

  • DMBA can induce morphological changes, increase glucose uptake, DNA synthesis, and cell number in chick-embryo fibroblasts, suggesting its impact on cellular metabolism and growth (Warshawsky et al., 1977).

  • It enhances transplantability and stimulates the growth of a pituitary tumor in rats, demonstrating its potential in tumor growth studies (Fang & Refetoff, 1974).

  • DMBA accelerates tumor growth and increases the incidence of deeply invading cancers in mice exposed to Grenz rays, indicating its co-carcinogenic effects (Epstein, 1972).

  • It is used in carcinogen detection systems due to its ability to form hydrocarbon-deoxyribonucleoside products in various systems, highlighting its role in molecular biology research (Bigger et al., 1978).

  • DMBA's metabolic activation for DNA binding through the generation of a diol-oxide is studied, providing insight into its carcinogenic mechanism (Moschel et al., 1977).

  • The compound induces massive, specific, and selective necrosis in the adrenal cortex of adult rats, useful in endocrinological research (Morii & Huggins, 1962).

  • DMBA's embryopathic effects, particularly when administered during pregnancy, are significant in developmental biology studies (Currie et al., 1970).

  • Its immunosuppressive effects, potentially mediated through the interleukin 2/interleukin 2 receptor pathway, offer avenues for immunological research (Pallardy et al., 1989).

Future Directions

  • 7,12-Dimethylbenz(a)anthracene at Sigma-Aldrich

properties

IUPAC Name

7,12-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSRBNBHOADGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Record name 7,12-DIMETHYLBENZ[A]ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16201
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020510
Record name 7,12-Dimethylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

7,12-dimethylbenz[a]anthracene appears as yellow to greenish-yellow crystals or a yellow solid. Odorless. Maximum fluorescence at 440 nm. Bluish-violet fluorescence in UV light. (NTP, 1992), Solid with a greenish-yellow tinge; [HSDB] Greenish-yellow or yellow odorless solid; [CAMEO] Light yellow powder; [Alfa Aesar MSDS]
Record name 7,12-DIMETHYLBENZ[A]ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16201
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7,12-Dimethylbenz(a)anthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3364
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

187 °F (NTP, 1992), 86 °C
Record name 7,12-DIMETHYLBENZ[A]ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16201
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7,12-Dimethylbenz(a)anthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3364
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.061 mg/L water at 25 °C, In water, 0.039 mg/L water (average of 6 measured values from literature at 24-27 °C), Slightly soluble in alcohol; soluble in carbon disulfide, toluene, May be solubilized in water by purines such as caffeine, tetramethyluric acid; nucleosides, adenosine, & guanosine also show a solvent action, Freely soluble in benzene; moderately soluble in acetone; slightly soluble in alcohol
Record name 7,12-DIMETHYLBENZ[A]ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16201
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7,12-Dimethylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000002 [mmHg], 6.8X10-7 mm Hg at 25 °C
Record name 7,12-Dimethylbenz(a)anthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3364
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 7,12-Dimethylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

7,12-Dimethylbenz[a]anthracene

Color/Form

Plates, leaflets from acetone-alcohol, faint greenish-yellow tinge, Pale yellow plates from alcohol, acetic acid

CAS RN

57-97-6
Record name 7,12-DIMETHYLBENZ[A]ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16201
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7,12-Dimethylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,12-Dimethylbenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DMBA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benz[a]anthracene, 7,12-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7,12-Dimethylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,12-dimethylbenz[a]anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7,12-DIMETHYLBENZANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F05B6S0395
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7,12-Dimethylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 7,12-Dimethylbenz[a]anthracene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 to 253 °F (NTP, 1992), 123 °C
Record name 7,12-DIMETHYLBENZ[A]ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16201
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7,12-Dimethylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,12-Dimethylbenz[a]anthracene
Reactant of Route 2
7,12-Dimethylbenz[a]anthracene
Reactant of Route 3
7,12-Dimethylbenz[a]anthracene
Reactant of Route 4
7,12-Dimethylbenz[a]anthracene
Reactant of Route 5
7,12-Dimethylbenz[a]anthracene
Reactant of Route 6
7,12-Dimethylbenz[a]anthracene

Citations

For This Compound
48,000
Citations
JW Flesher, KL Sydnor - Cancer Research, 1971 - AACR
Eleven derivatives of 7,12-dimethylbenz(a)anthracene were tested for carcinogenicity in Sprague-Dawley female rats by the sc injection of 1.0 or 0.1 mg of compound dissolved in 0.1 …
Number of citations: 115 aacrjournals.org
M Miyata, M Furukawa, K Takahashi… - The Japanese Journal …, 2001 - jstage.jst.go.jp
The polycyclic aromatic hydrocarbon, 7, 12-dimethylbenz [a] anthracene (DMBA), is an immunosuppressor as well as a potent organ-specific carcinogen. To understand the organ-…
Number of citations: 181 www.jstage.jst.go.jp
K Frenkel, L Wei, H Wei - Free Radical Biology and Medicine, 1995 - Elsevier
Initiation and promotion are major stages in the multistage carcinogenesis process. Formation of initiating carcinogen-DNA base adducts leads to heritable genetic changes, but the …
L Tamarkin, M Cohen, D Roselle, C Reichert… - Cancer research, 1981 - AACR
The effects of the pineal hormone, melatonin, and of pinealectomy on the incidence of mammary adenocarcinoma in Sprague-Dawley rats treated with 7,12-dimethylbenz(α)-anthracene …
Number of citations: 426 aacrjournals.org
MT Huang, YR Lou, JG Xie, W Ma, YP Lu, P Yen… - …, 1998 - academic.oup.com
Female Sencar mice (6 weeks old) were administered 1 mg of 7,12-dimethylbenz[a]anthracene (DMBA) by oral gavage once a week for 5 weeks. At 20 weeks after the first dose of …
Number of citations: 274 0-academic-oup-com.brum.beds.ac.uk
JTM Buters, S Sakai, T Richter… - Proceedings of the …, 1999 - National Acad Sciences
CYP1B1-null mice, created by targeted gene disruption in embryonic stem cells, were born at the expected frequency from heterozygous matings with no observable phenotype, thus …
Number of citations: 464 www.pnas.org
RC Moon, CJ Grubbs, MB Sporn - Cancer Research, 1976 - AACR
The administration of 2.5 mg retinyl acetate daily in the diet to female Sprague-Dawley rats beginning 7 days after the intragastric instillation of either 2.5, 5, or 15 mg 7,12-dimethylbenz(…
Number of citations: 250 aacrjournals.org
JC Heuson, N Legros, R Heimann - Cancer research, 1972 - AACR
Administration of insulin for 6 weeks at a daily dose of 2.5 iu/100 g body weight, together with a 10% glucose solution as drinking fluid, increased tumor growth 8.3-fold as compared …
Number of citations: 174 aacrjournals.org
J Digiovanni, MR Juchau - Drug metabolism reviews, 1980 - Taylor & Francis
Because polynuclear aromatic hydrocarbons (PAHs) appear to be the most prevalent of the environmental contaminants [l] and because of the pronounced carcinogenicity of many of …
NVS RamaKrishna, PD Devanesan… - Chemical research in …, 1992 - ACS Publications
The DNA adducts of 7, 12-dimethylbenz [a] anthracene (DMBA) previously identified in vitro and in vivo are stable adducts formed by reaction of the bay-region diol epoxides of DMBA …
Number of citations: 94 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.